molecular formula C13H18FNO2S B4428978 1-[(2-fluorobenzyl)sulfonyl]azepane

1-[(2-fluorobenzyl)sulfonyl]azepane

Cat. No.: B4428978
M. Wt: 271.35 g/mol
InChI Key: UMRTUUIKZMJIPW-UHFFFAOYSA-N
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Description

1-[(2-Fluorobenzyl)sulfonyl]azepane is a seven-membered azepane ring substituted with a sulfonyl group linked to a 2-fluorobenzyl moiety. Its molecular formula is inferred as C₁₃H₁₇FNO₂S, with a molecular weight of approximately 270.07 g/mol. The 2-fluorobenzyl group introduces steric and electronic effects due to the fluorine atom’s electronegativity and ortho-substitution pattern. Such compounds are often explored as intermediates in pharmaceutical synthesis, where fluorinated groups enhance metabolic stability and bioavailability .

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c14-13-8-4-3-7-12(13)11-18(16,17)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRTUUIKZMJIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorobenzyl)sulfonyl]azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Introduction of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable azepane derivative with 2-fluorobenzyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorobenzyl)sulfonyl]azepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-[(2-Fluorobenzyl)sulfonyl]azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorobenzyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorobenzyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (e.g., -OCH₃, -CH₃): The methoxy group in ’s compound enhances resonance stabilization, while the para-methyl group in ’s derivative increases lipophilicity .

Steric Considerations :

  • The benzyl spacer in the target compound introduces greater conformational flexibility compared to the rigid phenyl-sulfonyl linkage in ’s methylidene derivative .

Key Findings:

  • The target compound’s synthesis may face challenges in regioselective fluorination and sulfonylation, whereas para-substituted analogs (e.g., ) benefit from established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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